molecular formula C19H22N4OS B2448694 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide CAS No. 1797019-53-4

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide

Cat. No.: B2448694
CAS No.: 1797019-53-4
M. Wt: 354.47
InChI Key: FIUMQVZGVZXPGM-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenylthio group, and a propanamide moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step usually starts with the cyclization of appropriate precursors such as 2-aminopyrimidine and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Propyl Chain: The propyl chain is often introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a propyl group.

    Formation of the Phenylthio Group:

    Amidation: The final step involves the formation of the amide bond, usually through the reaction of the amine with a carboxylic acid derivative or an acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the phenylthio group, potentially leading to the formation of dihydro derivatives or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the pyrazolo[1,5-a]pyrimidine core can produce dihydro derivatives.

Scientific Research Applications

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide: can be compared with other pyrazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the pyrazolo[1,5-a]pyrimidine core with the phenylthio and propanamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-15-12-18-21-13-16(14-23(18)22-15)6-5-10-20-19(24)9-11-25-17-7-3-2-4-8-17/h2-4,7-8,12-14H,5-6,9-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUMQVZGVZXPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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